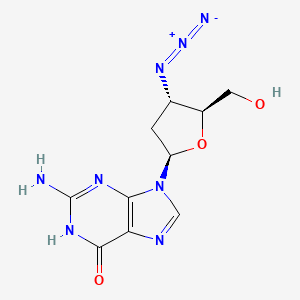

3'-Azido-2',3'-dideoxyguanosine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-9-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N8O3/c11-10-14-8-7(9(20)15-10)13-3-18(8)6-1-4(16-17-12)5(2-19)21-6/h3-6,19H,1-2H2,(H3,11,14,15,20)/t4-,5+,6+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HETOJIJPBJGZFJ-KVQBGUIXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N8O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66323-46-4 |

Source

|

| Record name | 3'-Azido-2',3'-dideoxyguanosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066323464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Core Mechanism of 3'-Azido-2',3'-dideoxyguanosine: A Technical Guide for Drug Development Professionals

Introduction

3'-Azido-2',3'-dideoxyguanosine (AZddG) is a nucleoside reverse transcriptase inhibitor (NRTI) that has been a subject of significant interest in the development of antiviral therapies. As a structural analog of the natural nucleoside 2'-deoxyguanosine, its mechanism of action is centered on the disruption of viral DNA synthesis. This in-depth technical guide provides a comprehensive overview of the molecular and cellular processes that govern the bioactivity of AZddG, offering critical insights for researchers and drug development professionals in the field of antiviral therapeutics. We will delve into the intricate details of its activation, its primary mode of action as a competitive inhibitor and chain terminator of viral reverse transcriptase, its selectivity, and the mechanisms by which resistance can emerge.

Cellular Uptake and Metabolic Activation: The Journey to Bioactivity

The journey of AZddG from an extracellular prodrug to an intracellularly active antiviral agent is a multi-step process heavily reliant on host cell enzymatic machinery. Understanding this pathway is paramount for optimizing drug delivery and efficacy.

Intracellular Transport

The initial step in the mechanism of action of AZddG is its transport across the cell membrane. Like other nucleoside analogs, AZddG utilizes cellular nucleoside transporters to gain entry into the cytoplasm. The efficiency of this transport can significantly influence the intracellular concentration of the drug and, consequently, its antiviral potency.

The Phosphorylation Cascade: A Prerequisite for Activity

Once inside the cell, AZddG must undergo a series of phosphorylation events to be converted into its active triphosphate form, this compound-5'-triphosphate (AZddGTP). This process is catalyzed by a series of host cell kinases.

-

Monophosphorylation: The initial and often rate-limiting step is the conversion of AZddG to its monophosphate derivative (AZddGMP). This reaction is catalyzed by cellular nucleoside kinases. While the specific kinase responsible for the initial phosphorylation of AZddG is not definitively established, it is understood that the substrate specificity of these enzymes can vary, impacting the efficiency of this first crucial step.

-

Diphosphorylation: AZddGMP is subsequently phosphorylated to the diphosphate form (AZddGDP) by a nucleoside monophosphate kinase.

-

Triphosphorylation: The Final Active Form: The final and critical step is the conversion of AZddGDP to the active AZddGTP by a nucleoside diphosphate kinase. Studies have indicated that this particular step can be a rate-limiting factor in the overall activation of AZddG, influencing the intracellular pool of the active drug.[1]

The efficiency of this entire phosphorylation cascade is a key determinant of the antiviral activity of AZddG. Any inefficiencies in these enzymatic conversions can lead to lower intracellular concentrations of AZddGTP and potentially reduced therapeutic efficacy.

Selectivity and Off-Target Effects: A Balancing Act

A critical aspect of any successful antiviral agent is its selectivity for viral targets over host cell machinery. AZddGTP exhibits a significantly higher affinity for viral reverse transcriptase compared to human DNA polymerases. This selectivity is a key factor in its therapeutic window.

Preferential Inhibition of Viral Reverse Transcriptase

The structural differences between viral reverse transcriptase and human DNA polymerases contribute to the selective binding of AZddGTP. This preferential inhibition ensures that the primary impact of the drug is on viral replication, with minimal disruption to host cell DNA synthesis.

Interaction with Human DNA Polymerases

While highly selective, AZddGTP is not entirely devoid of interaction with host cell polymerases. Studies have shown that AZddGTP does not significantly inhibit human DNA polymerases alpha and delta. [2]However, dideoxynucleotides, in general, have been shown to be sensitive inhibitors of DNA polymerases beta and gamma. [3]This off-target activity, particularly against mitochondrial DNA polymerase gamma, is a potential source of cellular toxicity and a critical consideration in drug development.

Inhibition of Telomerase

Interestingly, AZddGTP has also been identified as a potent inhibitor of telomerase, the enzyme responsible for maintaining the length of telomeres at the ends of chromosomes. [2]AZddGTP can be incorporated into the 3'-terminus of DNA by telomerase, leading to telomere shortening with long-term treatment. [2]This finding suggests a potential dual therapeutic application for AZddG in both antiviral and anticancer contexts, although further research is required to explore this possibility.

| Enzyme | Interaction with AZddGTP/Dideoxynucleotides | Reference |

| HIV Reverse Transcriptase | High-affinity competitive inhibitor and chain terminator | [4] |

| Human DNA Polymerase α | Weak inhibitor | [2][3] |

| Human DNA Polymerase β | Sensitive to dideoxynucleotides | [3] |

| Human DNA Polymerase γ (Mitochondrial) | Sensitive to dideoxynucleotides | [3] |

| Telomerase | Potent inhibitor and chain terminator | [2] |

Mechanisms of Resistance: The Evolving Challenge

The emergence of drug resistance is a significant challenge in antiviral therapy. For AZddG, resistance is primarily associated with specific mutations in the viral reverse transcriptase enzyme.

Key Resistance Mutations

In vitro selection studies have identified several key mutations in the HIV-1 reverse transcriptase that confer resistance to AZddG. These include mutations in the polymerase domain, such as L74V, F77L, and L214F, as well as mutations in the RNase H domain, like K476N and V518I.

The Molecular Basis of Resistance

The primary mechanism by which these mutations confer resistance is through a decrease in the binding affinity (Kd) of AZddGTP to the reverse transcriptase. This reduced affinity makes it more difficult for the drug to compete with the natural dGTP substrate for binding to the enzyme's active site. It is important to note that these mutations do not significantly affect the rate of incorporation (kpol) of the drug once it is bound.

Cellular Catabolism: A Factor in Drug Disposition

The intracellular concentration and, therefore, the efficacy of AZddG are also influenced by its catabolism. A significant catabolic pathway for AZddG involves the action of purine nucleoside phosphorylase, which cleaves the glycosidic bond to release the guanine base. [1]Furthermore, the 3'-azido group can be reduced to a 3'-amino group, representing a general catabolic pathway for 3'-azido-2',3'-dideoxynucleosides. [5]Understanding these catabolic pathways is crucial for predicting the pharmacokinetic profile and overall bioavailability of the drug.

Experimental Protocols: Methodologies for Mechanistic Studies

To facilitate further research and development, this section provides an overview of key experimental protocols used to investigate the mechanism of action of AZddG.

Protocol 1: Reverse Transcriptase Inhibition Assay (Steady-State Kinetics)

This assay is used to determine the inhibitory potency of AZddGTP against viral reverse transcriptase.

Objective: To determine the IC50 value of AZddGTP for HIV-1 Reverse Transcriptase.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

Poly(rA)/oligo(dT) template/primer

-

[³H]-dTTP (radiolabeled thymidine triphosphate)

-

Unlabeled dTTP, dATP, dCTP, dGTP

-

AZddGTP

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 60 mM KCl, 5 mM MgCl₂, 1 mM DTT)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, poly(rA)/oligo(dT) template/primer, and a fixed concentration of [³H]-dTTP and unlabeled dNTPs.

-

Add varying concentrations of AZddGTP to the reaction mixture.

-

Initiate the reaction by adding a pre-determined amount of HIV-1 Reverse Transcriptase.

-

Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding cold TCA to precipitate the newly synthesized DNA.

-

Filter the reaction mixture through glass fiber filters to capture the precipitated DNA.

-

Wash the filters with TCA and ethanol to remove unincorporated nucleotides.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Plot the percentage of inhibition against the concentration of AZddGTP to determine the IC50 value.

Protocol 2: Cellular Phosphorylation Assay using HPLC

This assay quantifies the intracellular conversion of AZddG to its mono-, di-, and triphosphate metabolites.

Objective: To measure the intracellular concentrations of AZddG, AZddGMP, AZddGDP, and AZddGTP.

Materials:

-

Cell line of interest (e.g., CEM cells)

-

[³H]-AZddG (radiolabeled drug)

-

Cell culture medium and supplements

-

Perchloric acid or methanol for cell lysis and extraction

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

-

Radiochemical detector or fraction collector and scintillation counter

-

Standards for AZddG, AZddGMP, AZddGDP, and AZddGTP

Procedure:

-

Culture the cells to the desired density.

-

Incubate the cells with a known concentration of [³H]-AZddG for various time points.

-

Harvest the cells and wash them to remove extracellular drug.

-

Lyse the cells and extract the intracellular metabolites using cold perchloric acid or methanol.

-

Neutralize the extract and centrifuge to remove cell debris.

-

Inject the supernatant onto the HPLC system.

-

Separate the metabolites using a suitable gradient elution profile.

-

Detect and quantify the radiolabeled metabolites using a radiochemical detector or by collecting fractions and performing scintillation counting.

-

Calculate the intracellular concentrations of each metabolite based on the cell number and the specific activity of the radiolabeled drug. [6][7]

Conclusion

The mechanism of action of this compound is a well-defined process involving cellular uptake, metabolic activation through phosphorylation, and potent inhibition of viral reverse transcriptase via competitive binding and irreversible chain termination. Its selectivity for the viral enzyme over host DNA polymerases provides a therapeutic window, although off-target effects, particularly on mitochondrial DNA polymerase and telomerase, warrant careful consideration. The emergence of resistance through specific mutations in the reverse transcriptase highlights the ongoing need for the development of novel NRTIs and combination therapies. The experimental protocols outlined in this guide provide a framework for the continued investigation and optimization of AZddG and other nucleoside analogs as vital components of our antiviral arsenal. A thorough understanding of these core mechanisms is indispensable for the rational design and successful development of the next generation of antiviral drugs.

References

-

Dilmore, C. R., & DeStefano, J. J. (2021). HIV Reverse Transcriptase Pre-Steady-State Kinetic Analysis of Chain Terminators and Translocation Inhibitors Reveals Interactions between Magnesium and Nucleotide 3′-OH. ACS Omega, 6(22), 14621–14628. [Link]

-

Hockman, D., & DeStefano, J. J. (2021). Mechanistic Interplay between HIV-1 Reverse Transcriptase Enzyme Kinetics and Host SAMHD1 Protein: Viral Myeloid-Cell Tropism and Genomic Mutagenesis. International Journal of Molecular Sciences, 22(11), 5690. [Link]

-

Karlsson, A., Reichard, P., & Eckstein, F. (1990). The metabolism of this compound in CEM cells. Biochemical and Biophysical Research Communications, 166(1), 273–279. [Link]

-

Kati, W. M., Johnson, K. A., Jerva, L. F., & Anderson, K. S. (1997). Pre-steady-state kinetic characterization of wild type and 3'-azido-3'-deoxythymidine (AZT) resistant human immunodeficiency virus type 1 reverse transcriptase. Biochemistry, 36(44), 13348–13357. [Link]

-

Kim, B., & DeStefano, J. J. (2015). Pre-steady state kinetic analysis of HIV-1 reverse transcriptase for non-canonical ribonucleoside triphosphate incorporation and DNA synthesis from ribonucleoside-containing DNA template. Antiviral Research, 114, 46–55. [Link]

-

Liu, X., Takahashi, H., Harada, Y., Ogawara, T., Ogimura, Y., Mizushina, Y., Saneyoshi, M., & Yamaguchi, T. (2007). 3'-Azido-2',3'-dideoxynucleoside 5'-triphosphates inhibit telomerase activity in vitro, and the corresponding nucleosides cause telomere shortening in human HL60 cells. Nucleic Acids Research, 35(21), 7140–7149. [Link]

-

Radkov, A. (2022). Nucleoside analysis with high performance liquid chromatography (HPLC). protocols.io. [Link]

-

Gardner, A. F., & Joyce, C. M. (2001). Comparative kinetics of nucleotide analog incorporation by vent DNA polymerase. The Journal of Biological Chemistry, 276(33), 31339–31349. [Link]

-

Dilmore, C. R., & DeStefano, J. J. (2021). HIV Reverse Transcriptase Pre-Steady-State Kinetic Analysis of Chain Terminators and Translocation Inhibitors Reveals Interactions between Magnesium and Nucleotide 3′-OH. ACS Omega, 6(22), 14621–14628. [Link]

-

Johnson, K. A. (2010). The kinetic and chemical mechanism of high-fidelity DNA polymerases. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1804(5), 1041–1048. [Link]

-

Spence, R. A., Kati, W. M., Anderson, K. S., & Johnson, K. A. (1995). Steady state kinetics and inhibition of HIV-1 reverse transcriptase by a non-nucleoside dipyridodiazepinone, BI-RG-587, using a heteropolymeric template. Biochemistry, 34(49), 16037–16043. [Link]

-

Restle, T., Müller, B., & Goody, R. S. (1995). Single-step kinetics of HIV-1 reverse transcriptase mutants responsible for virus resistance to nucleoside inhibitors zidovudine and 3-TC. Biochemistry, 34(8), 2686–2693. [Link]

-

Eriksson, S., Kierdaszuk, B., Munch-Petersen, B., Oberg, B., & Johansson, N. G. (1991). Phosphorylation of 3'-azido-2',3'-dideoxyuridine and preferential inhibition of human and simian immunodeficiency virus reverse transcriptases by its 5'-triphosphate. Biochimica et Biophysica Acta (BBA) - Gene Structure and Expression, 1078(2), 175–180. [Link]

-

Kariya, Y., et al. (2019). Development of a versatile HPLC-based method to evaluate the activation status of small GTPases. FEBS Open Bio, 9(12), 2095-2106. [Link]

-

Jena Bioscience. (n.d.). 3'-Azido-2',3'-ddGTP. Retrieved from [Link]

-

Sjuvarsson, E., & Marquez, V. E. (2015). Selective Phosphorylation of South and North-Cytidine and Adenosine Methanocarba-Nucleosides by Human Nucleoside and Nucleotide Kinases Correlates with Their Growth Inhibitory Effects on Cultured Cells. Nucleosides, Nucleotides and Nucleic Acids, 34(8), 527-542. [Link]

-

Sci-Hub. (n.d.). HIV Reverse Transcriptase Pre-Steady-State Kinetic Analysis of Chain Terminators and Translocation Inhibitors Reveals Interactions between Magnesium and Nucleotide 3. Retrieved from [Link]

-

Hammer-Jespersen, K. (2025). Induction of Enzymes Involved in the Catabolism of Deoxyribonucleosides and Ribonucleosides in Escherichia coli K 12. ResearchGate. [Link]

-

Schiffer, A., et al. (2021). Semi-Automated High-Throughput Substrate Screening Assay for Nucleoside Kinases. Molecules, 26(21), 6475. [Link]

-

Hübscher, U., Kuenzle, C. C., & Spadari, S. (1977). Variation of DNA polymerases-alpha, -beta. and -gamma during perinatal tissue growth and differentiation. European Journal of Biochemistry, 81(2), 249–258. [Link]

-

Radkov, A., & Thuy-Boun, P. S. (2022). Nucleoside analysis with high performance liquid chromatography (HPLC). protocols.io. [Link]

-

Yoshida, S., et al. (1988). Differential utilization of 2',3'-dideoxyguanosine 5'-triphosphate as a substrate for various DNA polymerases. Gann, 79(6), 777-783. [Link]

-

Stanford University. (2025). NRTI Resistance Notes. HIV Drug Resistance Database. [Link]

-

Cretton, E. M., et al. (1993). Catabolism of 3'-azido-2',3'-dideoxyuridine in hepatocytes with evidence of azido reduction being a general catabolic pathway of 3'-azido-2',3'-dideoxynucleosides. Biochemical Pharmacology, 45(5), 1015-1022. [Link]

-

Zahurancik, W., et al. (2025). A Comparative Study for Incorporation of 8-oxo-dATP in DNA by Human DNA Polymerases. Preprints.org. [Link]

-

Spasokoukotskaja, T., et al. (2002). 3'-Azido-2',3'-dideoxythymidine Induced Deficiency of Thymidine Kinases 1, 2 and Deoxycytidine Kinase in H9 T-lymphoid Cells. Biochemical Pharmacology, 64(2), 239-246. [Link]

-

Wist, E. (1979). The role of DNA polymerases alpha, beta and gamma in nuclear DNA synthesis. Biochimica et Biophysica Acta (BBA) - Nucleic Acids and Protein Synthesis, 562(1), 62–69. [Link]

Sources

- 1. The metabolism of this compound in CEM cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3'-Azido-2',3'-dideoxynucleoside 5'-triphosphates inhibit telomerase activity in vitro, and the corresponding nucleosides cause telomere shortening in human HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of DNA polymerases alpha, beta and gamma in nuclear DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pre-steady-state kinetic characterization of wild type and 3'-azido-3'-deoxythymidine (AZT) resistant human immunodeficiency virus type 1 reverse transcriptase: implication of RNA directed DNA polymerization in the mechanism of AZT resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Catabolic disposition of 3'-azido-2',3'-dideoxyuridine in hepatocytes with evidence of azido reduction being a general catabolic pathway of 3'-azido-2',3'-dideoxynucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Semi-Automated High-Throughput Substrate Screening Assay for Nucleoside Kinases [mdpi.com]

- 7. protocols.io [protocols.io]

The Core of Inhibition: A Technical Guide to the Structure-Activity Relationship of 3'-Azido Substituted Nucleoside Analogues

This guide provides an in-depth exploration of the structure-activity relationships (SAR) of 3'-azido substituted nucleoside analogues, a class of molecules that has revolutionized the treatment of viral infections and shows promise in anticancer therapy. We will delve into the fundamental mechanisms of action, the nuanced effects of structural modifications, and the practical methodologies for the synthesis and evaluation of these potent compounds. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical area of medicinal chemistry.

The 3'-Azido Motif: A Gateway to Therapeutic Innovation

The discovery of 3'-azido-3'-deoxythymidine (zidovudine or AZT) as the first effective antiretroviral agent against the human immunodeficiency virus (HIV) marked a turning point in the fight against AIDS.[1][2] The strategic placement of an azido (-N₃) group at the 3'-position of the deoxyribose sugar is the cornerstone of the therapeutic efficacy of these nucleoside analogues. This modification fundamentally alters the molecule's ability to participate in nucleic acid synthesis, leading to potent inhibition of viral replication and, as more recent research has shown, the potential to curb cancer cell proliferation.[3][4]

This guide will dissect the intricate relationship between the chemical structure of these analogues and their biological activity, providing a framework for the rational design of next-generation therapeutics.

Mechanism of Action: Chain Termination and Beyond

The primary mechanism by which 3'-azido substituted nucleoside analogues exert their antiviral effect is through the termination of DNA chain elongation during viral replication.[2] This process can be broken down into several key steps, each of which is critical for the drug's efficacy.

Intracellular Activation: The Prerequisite of Phosphorylation

3'-azido nucleoside analogues are administered as prodrugs and must undergo intracellular phosphorylation to their active triphosphate form.[4] This multi-step process is catalyzed by host cell kinases. For instance, AZT is sequentially phosphorylated to AZT-monophosphate (AZT-MP), AZT-diphosphate (AZT-DP), and finally the active AZT-triphosphate (AZT-TP). This reliance on host cell machinery is a critical aspect of their pharmacology and can influence their cell-type specific activity and toxicity.

Experimental Workflow: Intracellular Phosphorylation Pathway

Caption: Mechanism of action of 3'-azido nucleoside analogues.

Anticancer Activity: Targeting Telomerase

In addition to their antiviral properties, 3'-azido nucleoside analogues have demonstrated potential as anticancer agents. [3]The human telomerase reverse transcriptase (hTERT) is structurally and functionally similar to viral RTs. Telomerase is responsible for maintaining telomere length in cancer cells, a crucial step for their immortalization. 3'-azido nucleoside analogues, in their triphosphate form, can inhibit telomerase activity, leading to telomere shortening, induction of apoptosis, and inhibition of cancer cell proliferation. [3][4][5]

Structure-Activity Relationship (SAR): A Detailed Analysis

The biological activity of 3'-azido substituted nucleoside analogues is exquisitely sensitive to their chemical structure. Modifications to both the sugar moiety and the nucleobase can have profound effects on their therapeutic index.

The Indispensable 3'-Azido Group

The 3'-azido group is the critical pharmacophore responsible for chain termination. Its presence is paramount for potent antiviral activity. Analogues where the 3'-azido group is replaced with other substituents, such as a hydroxyl or even a hydrogen atom, generally exhibit significantly reduced or no activity as chain terminators.

Modifications of the Sugar Moiety

While the 3'-azido group is essential, modifications at other positions of the sugar ring can modulate the analogue's activity, selectivity, and pharmacokinetic properties.

| Modification Position | Modification | Effect on Antiviral Activity | Reference(s) |

| 2' | Introduction of a double bond (d4T) | Can enhance activity | [6] |

| 4' | Ethynyl or other bulky groups | Can alter sugar pucker and enzyme binding | N/A |

| 5' | Phosphonate or other prodrug moieties | Can improve bioavailability and cellular uptake | N/A |

Note: N/A indicates that specific supporting references for this exact modification in the context of 3'-azido analogues were not prominently found in the initial search, but these are common strategies in nucleoside chemistry.

Modifications of the Nucleobase

The nature of the nucleobase (pyrimidine or purine) and its substituents significantly influences the analogue's interaction with viral polymerases and cellular kinases.

A variety of 3'-azido pyrimidine deoxyribonucleosides have been synthesized and evaluated for their anti-HIV activity. The following table summarizes the 50% effective concentration (EC₅₀) of several analogues in human peripheral blood mononuclear cells. [7]

| Compound | Nucleobase Modification | EC₅₀ (µM) against HIV-1 |

|---|---|---|

| 3'-azido-3'-deoxythymidine (AZT) | 5-methyl | 0.002 |

| 3'-azido-3'-deoxyuridine | None | 0.2 |

| 3'-azido-2'-deoxy-5-bromouridine | 5-bromo | 1.0 |

| 3'-azido-2'-deoxy-5-iodouridine | 5-iodo | 1.1 |

| 3'-azido-2'-deoxy-5-fluorouridine | 5-fluoro | 4.8 |

| 3'-azido-2'-deoxycytidine | None | 1.2 |

| 3'-azido-2'-deoxy-5-fluorocytidine | 5-fluoro | 1.0 |

Key SAR Insights for Pyrimidine Analogues:

-

Thymidine as the optimal base: The 5-methyl group of thymine in AZT appears to be optimal for anti-HIV activity.

-

Halogenation at the 5-position: Introduction of halogens (Br, I, F) at the 5-position of the uracil ring generally maintains or slightly decreases activity compared to the unsubstituted uridine analogue.

-

Cytosine analogues: 3'-azido cytidine analogues also exhibit significant antiviral activity.

3'-azido purine nucleosides have also been explored as potential antiviral agents. [8]

| Compound | Nucleobase | Antiviral Activity against HIV |

|---|---|---|

| 3'-azido-2',3'-dideoxyguanosine | Guanine | Potent and selective |

| 3'-azido-2',3'-dideoxyadenosine | Adenine | Active |

| 3'-azido-2',3'-dideoxy-2,6-diaminopurine | 2,6-Diaminopurine | Potent |

Key SAR Insights for Purine Analogues:

-

Guanine and its derivatives: 3'-azido guanosine analogues and their derivatives, such as the 2,6-diaminopurine analogue, show potent anti-HIV activity. [8]* Adenosine analogues: While active, adenosine-based 3'-azido nucleosides have also been investigated.

Experimental Protocols

A crucial aspect of drug discovery is the ability to synthesize and evaluate novel compounds. This section provides detailed, step-by-step methodologies for the synthesis of a representative 3'-azido nucleoside analogue and a key biological assay for its evaluation.

Synthesis of 3'-Azido-3'-deoxythymidine (Zidovudine)

The following is a representative synthetic route for AZT, which involves the key step of introducing the azido group.

Experimental Workflow: Synthesis of Zidovudine (AZT)

Sources

- 1. Synthesis of Sugar and Nucleoside Analogs and Evaluation of Their Anticancer and Analgesic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3'-Azido-3'-deoxythymidine (BW A509U): an antiviral agent that inhibits the infectivity and cytopathic effect of human T-lymphotropic virus type III/lymphadenopathy-associated virus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of 3`-Azido-3`-Deoxythymidine (AZT) on Telomerase Activity and Proliferation of HO-8910 Cell Line of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Azidothymidine inhibits cell growth and telomerase activity and induces DNA damage in human esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of 3`-Azido-3`-Deoxythymidine (AZT) on Telomerase Activity and Proliferation of HO-8910 Cell Line of Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and antiviral activity of various 3'-azido, 3'-amino, 2',3'-unsaturated, and 2',3'-dideoxy analogues of pyrimidine deoxyribonucleosides against retroviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and antiviral activity of various 3'-azido analogues of pyrimidine deoxyribonucleosides against human immunodeficiency virus (HIV-1, HTLV-III/LAV) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and evaluation of 3'-azido-2',3'-dideoxypurine nucleosides as inhibitors of human immunodeficiency virus - PubMed [pubmed.ncbi.nlm.nih.gov]

3'-Azido-2',3'-dideoxyguanosine (AZG): A DNA Chain Terminator in Antiviral Research and Molecular Biology

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of 3'-Azido-2',3'-dideoxyguanosine (AZG), a potent nucleoside reverse transcriptase inhibitor (NRTI). We will delve into the core mechanism of action, focusing on how the strategic placement of a 3'-azido moiety facilitates the termination of DNA synthesis. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its biochemical activation, selectivity, and application in experimental systems. We will explore the causality behind its efficacy, the protocols for its evaluation, and the structural basis for its role as a cornerstone tool in virology and molecular biology.

Introduction: The Principle of Chain Termination

Nucleoside analogs represent a class of molecules that have revolutionized the treatment of viral infections and cancer. Their efficacy is rooted in their structural mimicry of natural deoxynucleosides, allowing them to act as fraudulent substrates for DNA polymerases. The foundational principle of this therapeutic strategy is DNA chain termination .

In canonical DNA synthesis, a DNA polymerase catalyzes the formation of a phosphodiester bond between the 3'-hydroxyl (-OH) group of the growing DNA strand and the 5'-alpha-phosphate of an incoming deoxynucleoside triphosphate (dNTP). This 3'-OH group is indispensable for chain elongation. The therapeutic innovation of dideoxynucleosides, such as AZG, lies in the replacement of this crucial 3'-OH group with a non-reactive moiety.[1] Once incorporated by a polymerase into a nascent DNA strand, these analogs present a "dead end" for further extension, leading to the premature termination of DNA synthesis.

This compound (AZG) is a guanosine analog where the 3'-OH group is replaced by an azido (-N₃) group. This modification effectively makes it a potent chain terminator, particularly against viral reverse transcriptases.[2][3]

The Molecular Mechanism of AZG-Mediated Chain Termination

The efficacy of AZG is entirely dependent on its chemical structure. The azido group at the 3' position is sterically and electronically incapable of participating in the nucleophilic attack required for phosphodiester bond formation.

Normal DNA Elongation vs. AZG Incorporation

The fundamental difference is illustrated below. In a normal physiological process, the 3'-OH group acts as the nucleophile. With AZG, this nucleophile is absent.

Caption: Mechanism of DNA elongation versus AZG-mediated termination.

A key kinetic feature of some azido-nucleotides is that pyrophosphate release after their incorporation can be significantly slower compared to the incorporation of natural nucleotides.[4] This slow release can thermodynamically link nucleotide binding and the chemistry of incorporation, providing an additional mechanism that can increase selectivity against the analog by allowing more time for the reversal of the reaction.[4]

Intracellular Activation: A Prerequisite for Activity

Like other NRTIs, AZG is administered as an inactive prodrug that must be phosphorylated to its active triphosphate form (AZG-TP) by host cell kinases.[4] This multi-step process is crucial for its therapeutic effect, as only the triphosphate form is recognized as a substrate by DNA polymerases.

The phosphorylation cascade is a self-validating system; if any step is inefficient, the antiviral activity will be compromised. Studies in CEM cells (a human T-cell line) have shown that the conversion of AZG-diphosphate to AZG-triphosphate by nucleoside diphosphate kinase can be a rate-limiting step.[5] This highlights a potential bottleneck in its activation pathway.

Caption: Workflow for an in vitro HIV-1 Reverse Transcriptase inhibition assay.

Step-by-Step Methodology

-

Reaction Preparation: Prepare a master mix containing reaction buffer, poly(rA)/oligo(dT) template/primer, dTTP, and [³H]-dTTP. The causality here is to ensure all reactions receive an identical base composition, isolating the inhibitor as the sole variable.

-

Inhibitor Addition: Create a serial dilution of AZG-TP. Add a fixed volume of each dilution to the reaction tubes. For the positive control (100% activity), add buffer. For the negative control (background), prepare a reaction without the RT enzyme.

-

Initiation: Start the reaction by adding a pre-determined amount of HIV-1 RT. The choice of enzyme concentration should be optimized to ensure the reaction proceeds linearly over the incubation time.

-

Incubation: Incubate the reactions at 37°C. This temperature is optimal for HIV-1 RT activity.

-

Termination and Precipitation: Stop the reaction by adding ice-cold 10% TCA. This denatures the enzyme and precipitates the newly synthesized, radiolabeled DNA polymers onto the template. Unincorporated [³H]-dTTP remains soluble.

-

Filtration and Washing: Collect the precipitated DNA on glass fiber filters. Wash the filters thoroughly to remove all unincorporated [³H]-dTTP. This step is critical for reducing background noise and ensuring that the measured signal is only from newly synthesized DNA.

-

Quantification: Measure the radioactivity on the filters. The CPM is directly proportional to the amount of DNA synthesized.

-

Analysis:

-

Calculate the percent inhibition: % Inhibition = 100 * (1 - (CPM_inhibitor - CPM_neg_control) / (CPM_pos_control - CPM_neg_control)))

-

Plot the percent inhibition against the logarithm of the AZG-TP concentration and fit the data to a dose-response curve to calculate the IC₅₀.

-

Conclusion and Future Perspectives

This compound stands as a classic example of rational drug design, where a specific chemical modification—the replacement of the 3'-hydroxyl with an azido group—imparts a potent and specific biological function. Its role as a DNA chain terminator has been fundamental to the development of antiviral therapies, particularly for HIV. Understanding its mechanism of action, intracellular activation pathway, and the basis for its selectivity provides a robust framework for the development of next-generation nucleoside analogs. Future research will likely focus on overcoming resistance mechanisms and improving the phosphorylation efficiency of such prodrugs to enhance their therapeutic index further.

References

- Vertex AI Search. (2023). Dideoxynucleotide chain termination oligonucleotides and their application.

- PubMed Central (PMC), National Institutes of Health (NIH). (n.d.). A novel mechanism of selectivity against AZT by the human mitochondrial DNA polymerase.

- PubMed Central (PMC), National Institutes of Health (NIH). (n.d.). Effects of dideoxyinosine and dideoxycytidine on the intracellular phosphorylation of zidovudine in human mononuclear cells.

- PubMed. (1990). The metabolism of this compound in CEM cells.

- Taylor & Francis Online. (2007). Improved and Reliable Synthesis of 3′‐Azido‐2′,3′‐dideoxyguanosine Derivatives.

- The Journal of Organic Chemistry. (n.d.). Synthesis of 3'-azido-2',3'-dideoxyribofuranosylpurines.

- PubMed Central (PMC), National Institutes of Health (NIH). (n.d.). Differential antiviral activities and intracellular metabolism of 3'-azido-3'-deoxythymidine and 2',3'-dideoxyinosine in human cells.

- Jena Bioscience. (n.d.). 3'-Azido-2',3'-ddGTP, Guanosines.

- D-Scholarship@Pitt. (2013). Azido-2',3'-Dideoxynucleoside Analog Reverse Transcriptase Inhibitors of HIV-1.

- BOC Sciences. (n.d.). CAS 66323-44-2 AZA.

- PubMed. (n.d.). Differential antiviral activities and intracellular metabolism of 3'-azido-3'-deoxythymidine and 2',3'-dideoxyinosine in human cells.

- PubMed Central (PMC), National Institutes of Health (NIH). (n.d.). Resolution of specific nucleotide mismatches by wild type and AZT-resistant reverse transcriptases during HIV-1 replication.

- Antimicrobial Agents and Chemotherapy - ASM Journals. (n.d.). In Vitro Activity of Structurally Diverse Nucleoside Analogs against Human Immunodeficiency Virus Type 1 with the K65R Mutation in Reverse Transcriptase.

- PubMed. (2010). Synthesis and evaluation of 3'-azido-2',3'-dideoxypurine nucleosides as inhibitors of human immunodeficiency virus.

Sources

- 1. Dideoxynucleotide chain termination oligonucleotides and their application [biosyn.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. d-scholarship.pitt.edu [d-scholarship.pitt.edu]

- 4. A novel mechanism of selectivity against AZT by the human mitochondrial DNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The metabolism of this compound in CEM cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 3'-Azido-ddGTP Incorporation using Terminal Deoxynucleotidyl Transferase

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details a robust protocol for the enzymatic incorporation of a single 3'-azido-dideoxyguanosine triphosphate (3'-azido-ddGTP) onto the 3'-hydroxyl terminus of DNA substrates using Terminal deoxynucleotidyl Transferase (TdT). This method provides a versatile tool for introducing a bioorthogonal azide handle at a specific position, enabling subsequent covalent modification through click chemistry. We will delve into the underlying biochemical principles, provide a meticulously detailed step-by-step protocol, and offer expert insights into optimization and troubleshooting to ensure reproducible and efficient labeling for a wide array of applications in diagnostics, drug development, and fundamental research.

Introduction: The Power of Precise, Bioorthogonal Labeling

The ability to specifically label and modify nucleic acids is paramount for understanding their function and for the development of novel therapeutic and diagnostic tools. Terminal deoxynucleotidyl Transferase (TdT) is a unique DNA polymerase that, in a template-independent manner, catalyzes the addition of deoxynucleotides to the 3'-hydroxyl end of a DNA molecule.[1] This singular activity allows for the precise enzymatic modification of DNA termini.

By employing a modified nucleotide such as 3'-azido-ddGTP, we can harness TdT's activity to introduce a chemically reactive azide group. The 3'-azido-ddGTP molecule is a chain terminator due to the absence of a 3'-hydroxyl group, ensuring the addition of only a single modified nucleotide.[2][3] The incorporated azide moiety is bioorthogonal, meaning it does not react with native functional groups within a biological system.[3] This allows for highly specific downstream labeling with a variety of reporter molecules (e.g., fluorophores, biotin) that contain a complementary alkyne group, through a highly efficient and specific reaction known as "click chemistry".[2]

This chemoenzymatic labeling strategy offers significant advantages over other methods, providing a modular and highly efficient approach for DNA functionalization in applications such as DNA visualization, pull-down assays, and single-molecule studies.[2]

The Core Principle: A Two-Step Labeling Strategy

The overall workflow is a two-stage process that combines the precision of enzymatic incorporation with the versatility of bioorthogonal chemistry.

Stage 1: Enzymatic Incorporation of 3'-Azido-ddGTP. TdT is utilized to append a single 3'-azido-ddGTP molecule to the 3'-terminus of a DNA substrate. The reaction is self-limiting due to the chain-terminating nature of the dideoxynucleotide.

Stage 2: Bioorthogonal Ligation via Click Chemistry. The azide-modified DNA is then reacted with an alkyne-containing reporter molecule (e.g., a fluorescent dye or biotin) in the presence of a copper(I) catalyst (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC) or using a strained alkyne (Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC).[2][3]

Figure 1: Schematic overview of the two-stage chemoenzymatic DNA labeling workflow.

Materials and Reagents

Key Components

| Reagent | Supplier | Catalog No. (Example) | Storage |

| Terminal deoxynucleotidyl Transferase (TdT) | New England Biolabs | M0315 | -20°C |

| 3'-azido-ddGTP | Jena Bioscience | NU-999 | -20°C[4] |

| DNA substrate (ssDNA or dsDNA with 3'-OH) | Custom Synthesis | - | -20°C |

| 5X TdT Reaction Buffer | Included with TdT | - | -20°C |

| CoCl₂ (if not in buffer) | Sigma-Aldrich | C8661 | RT |

| Nuclease-free Water | Thermo Fisher Scientific | AM9937 | RT |

| EDTA (0.5 M, pH 8.0) | Thermo Fisher Scientific | AM9260G | RT |

| Alkyne-modified reporter (e.g., DBCO-PEG4-Biotin) | Click Chemistry Tools | 1245 | -20°C |

| Copper(II) Sulfate (for CuAAC) | Sigma-Aldrich | 451657 | RT |

| Sodium Ascorbate (for CuAAC) | Sigma-Aldrich | A4034 | 4°C |

| THPTA (for CuAAC) | Sigma-Aldrich | 762342 | RT |

| DNA Purification Kit (e.g., column-based) | QIAGEN | 28104 | RT |

Equipment

-

Thermal cycler or water bath

-

Microcentrifuge

-

Vortex mixer

-

Gel electrophoresis system (for analysis)

-

Fluorometer or gel imager (for analysis)

Detailed Experimental Protocol

This protocol is optimized for the labeling of a single-stranded DNA oligonucleotide. Modifications for double-stranded DNA are noted.

Stage 1: TdT-mediated Incorporation of 3'-azido-ddGTP

Rationale: This step enzymatically attaches the azide functional group to the DNA. The reaction conditions, particularly the concentrations of DNA, 3'-azido-ddGTP, and TdT, are critical for achieving high incorporation efficiency. Cobalt is a crucial cofactor for TdT activity.[1]

Protocol:

-

Reaction Setup: In a sterile microcentrifuge tube, combine the following reagents on ice in the order listed:

| Component | Volume (for a 20 µL reaction) | Final Concentration |

| Nuclease-free Water | to 20 µL | - |

| 5X TdT Reaction Buffer | 4 µL | 1X |

| DNA Substrate (10 µM) | 2 µL | 1 µM |

| 3'-azido-ddGTP (1 mM) | 1 µL | 50 µM |

| TdT (20 U/µL) | 1 µL | 1 U/µL |

-

Incubation: Gently mix the reaction by pipetting up and down, and then centrifuge briefly to collect the contents at the bottom of the tube. Incubate the reaction at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding 2 µL of 0.5 M EDTA (pH 8.0) and mixing thoroughly. Alternatively, the enzyme can be heat-inactivated by incubating at 70°C for 10 minutes.[5]

Purification of Azide-Modified DNA

Rationale: It is crucial to remove unincorporated 3'-azido-ddGTP and the TdT enzyme before proceeding to the click chemistry reaction, as these components can interfere with the subsequent labeling step.

Recommended Method: Use a commercially available DNA purification kit (e.g., a spin column-based kit) according to the manufacturer's instructions. This method is efficient for removing nucleotides and proteins. Elute the purified azide-modified DNA in nuclease-free water or a suitable buffer (e.g., 10 mM Tris-HCl, pH 8.0).

Stage 2: Click Chemistry Ligation (CuAAC Protocol)

Rationale: This step covalently attaches the alkyne-reporter to the azide-modified DNA. The copper(I) catalyst, generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate, is essential for the reaction. A ligand such as THPTA is recommended to stabilize the copper(I) and improve reaction efficiency.[6]

Protocol:

-

Reaction Setup: In a sterile microcentrifuge tube, combine the following:

| Component | Volume (for a 50 µL reaction) | Final Concentration |

| Purified Azide-Modified DNA (from Stage 1) | X µL (e.g., 10 pmol) | ~0.2 µM |

| Nuclease-free Water | to 50 µL | - |

| Alkyne-Reporter (10 mM in DMSO) | 1 µL | 200 µM |

| 10X Click Chemistry Buffer (e.g., 1 M Tris-HCl, pH 7.5) | 5 µL | 1X |

| Copper(II) Sulfate (100 mM) | 0.5 µL | 1 mM |

| THPTA (100 mM) | 0.5 µL | 1 mM |

| Sodium Ascorbate (1 M, freshly prepared) | 2.5 µL | 50 mM |

-

Incubation: Mix the reaction gently and incubate at room temperature for 1-2 hours, protected from light if using a fluorescent reporter.

-

Purification of Labeled DNA: Purify the labeled DNA from the click chemistry reagents using a DNA purification kit or by ethanol precipitation.[6][7]

Analysis and Troubleshooting

Assessing Labeling Efficiency

The success of the labeling can be assessed by gel electrophoresis. The labeled DNA will exhibit a noticeable mobility shift compared to the unlabeled DNA. If a fluorescent reporter was used, the gel can be visualized using a suitable imager.

Figure 2: Expected gel shift upon successful labeling.

Troubleshooting Guide

| Problem | Possible Cause | Suggested Solution |

| Low or no incorporation of 3'-azido-ddGTP | Inactive TdT enzyme | Use fresh enzyme and ensure proper storage. |

| Poor quality DNA substrate | Ensure DNA has a free 3'-OH and is free of inhibitors. | |

| Suboptimal reaction conditions | Optimize enzyme and substrate concentrations. Increase incubation time. | |

| Secondary structure at the 3'-end of the DNA | Increase reaction temperature to 42°C or add 5-10% DMSO to the reaction.[8] | |

| Low or no click chemistry labeling | Inefficient removal of unincorporated 3'-azido-ddGTP | Ensure thorough purification after the TdT reaction. |

| Degraded alkyne-reporter | Use fresh reporter and store protected from light and moisture. | |

| Inactive copper catalyst | Prepare sodium ascorbate solution fresh. | |

| Presence of chelating agents (e.g., EDTA) | Ensure complete removal of EDTA from the TdT termination step during purification. |

Conclusion

The TdT-mediated incorporation of 3'-azido-ddGTP is a powerful and reliable method for the site-specific labeling of DNA. This protocol, combined with the principles of click chemistry, provides a versatile platform for a wide range of applications in molecular biology and biotechnology. By understanding the key parameters and potential pitfalls, researchers can confidently apply this technique to advance their scientific endeavors.

References

-

baseclick GmbH. ddGTP: Efficient nucleic acid labeling for research. [Link]

-

Green, M. R., & Sambrook, J. (2021). Labeling the 3' Termini of Oligonucleotides Using Terminal Deoxynucleotidyl Transferase. Cold Spring Harbor Protocols, 2021(8). [Link]

-

Ito, J., et al. (2017). TdT-mediated addition of an azide-functional group to the 3 -end of ssDNA. ResearchGate. [Link]

-

baseclick GmbH. 3'-Azido-2',3'-ddGTP. [Link]

-

Palluk, S., et al. (2020). Enhancing Terminal Deoxynucleotidyl Transferase Activity on Substrates with 3′ Terminal Structures for Enzymatic De Novo DNA Synthesis. International Journal of Molecular Sciences, 21(2), 595. [Link]

-

Jena Bioscience. 3'-Azido-2',3'-ddGTP. [Link]

-

Winz, M. L., et al. (2015). Nucleotidyl transferase assisted DNA labeling with different click chemistries. Nucleic acids research, 43(17), e110. [Link]

-

Interchim. Click Chemistry: new protocol for the labeling and modification of biomolecules. [Link]

-

Amblard, F., et al. (2022). Evaluation of Azido 3-Deoxy-d-manno-oct-2-ulosonic Acid (Kdo) Analogues for Click Chemistry-Mediated Metabolic Labeling of Myxococcus xanthus DZ2 Lipopolysaccharide. ACS omega, 7(39), 35359-35368. [Link]

-

Green, M. R., & Sambrook, J. (2021). Labeling the 3' Termini of Oligonucleotides Using Terminal Deoxynucleotidyl Transferase. Cold Spring Harbor Protocols, 2021(8). [Link]

-

Click Chemistry Tools. Protocol: Click-Chemistry Labeling of Biomolecules and DNA. [Link]

-

G. A. El-Hiti, et al. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews, 121(13), 7945-7989. [Link]

-

Evans, R. K., et al. (1986). 5-Azido-2'-deoxyuridine 5'-triphosphate: a photoaffinity-labeling reagent and tool for the enzymatic synthesis of photoactive DNA. Proceedings of the National Academy of Sciences, 83(15), 5382-5386. [Link]

-

Jena Bioscience. 3'-Azido-2',3'-ddGTP. [Link]

Sources

- 1. Labeling the 3' Termini of Oligonucleotides Using Terminal Deoxynucleotidyl Transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ddGTP: Efficient nucleic acid labeling for research [baseclick.eu]

- 3. 3'-Azido-2',3'-ddGTP [baseclick.eu]

- 4. 3'-Azido-2',3'-ddGTP, Guanosines - Jena Bioscience [jenabioscience.com]

- 5. scispace.com [scispace.com]

- 6. broadpharm.com [broadpharm.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. mdpi.com [mdpi.com]

Application Notes & Protocols: Harnessing 3'-Azido-2',3'-dideoxyguanosine for Advanced In Situ Hybridization Probe Labeling and Detection

Introduction: A New Paradigm in In Situ Probe Design

In the landscape of molecular biology, in situ hybridization (ISH) stands as a cornerstone technique, allowing for the precise localization of nucleic acid sequences within the structural context of cells and tissues.[1] The evolution of ISH has been marked by a progressive shift from radioactive labels to safer, more versatile non-radioactive methods.[1] This guide details a powerful and elegant approach that leverages the unique properties of 3'-Azido-2',3'-dideoxyguanosine (AZG) and the bioorthogonal efficiency of "click chemistry" to create highly specific and sensitive ISH probes.

Traditionally, non-radioactive probes are generated by incorporating haptens like digoxigenin (DIG) or biotin during probe synthesis. While effective, these methods can sometimes be hindered by steric interference or the need for enzymatic signal amplification, which can occasionally lead to background noise. The methodology presented here offers a distinct advantage by introducing a small, inert azide moiety at the precise 3'-terminus of an oligonucleotide probe. This is achieved through the enzymatic activity of Terminal deoxynucleotidyl Transferase (TdT), a template-independent DNA polymerase that can add nucleotides to the 3'-hydroxyl end of a DNA strand.[2][3][4][5][6]

The use of this compound triphosphate (AZddGTP) is critical; as a dideoxynucleotide, it acts as a chain terminator, ensuring that only a single azido group is incorporated onto each probe molecule.[5] This precise, stoichiometric labeling provides a uniform population of probes. The azide group itself is bioorthogonal, meaning it does not react with biological molecules within the cell, thus remaining inert until its specific reaction partner is introduced.[7]

Detection is accomplished via the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[8][9] After the azide-labeled probe hybridizes to its target mRNA within the cell, a fluorescently-labeled alkyne is introduced. The click reaction forms a stable triazole linkage, covalently attaching the fluorophore to the probe.[8][10] This method offers a direct, covalent, and highly specific detection system with a high signal-to-noise ratio. For applications where copper may be a concern, the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) offers a valuable alternative.[11][]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the theory, practical application, and protocols for using AZG-labeled probes in ISH experiments.

Principle of the Method

The overall workflow can be broken down into three main stages:

-

Probe Labeling: An oligonucleotide probe is enzymatically labeled at its 3'-terminus with a single this compound molecule using Terminal deoxynucleotidyl Transferase (TdT).

-

In Situ Hybridization: The azide-labeled probe is hybridized to its complementary target mRNA sequence within fixed and permeabilized cells or tissue sections.

-

Click Chemistry Detection: The hybridized probe is detected by reacting the azide group with an alkyne-conjugated fluorophore via either copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry.

Part 1: Probe Design and Labeling

Causality in Probe Design

The success of any ISH experiment begins with a well-designed probe. For this method, short, single-stranded DNA oligonucleotides (20-50 bases) are ideal.

-

Specificity: The sequence must be unique to the target mRNA to avoid off-target hybridization. A BLAST search against the relevant transcriptome is essential.

-

Accessibility: The target region on the mRNA should be accessible. Regions with known complex secondary structures should be avoided.

-

GC Content: A GC content of 40-60% is recommended for optimal hybridization kinetics.

-

3'-Hydroxyl Group: The oligonucleotide must possess a free 3'-hydroxyl group to serve as a substrate for TdT.[5] Standard, unmodified DNA synthesis fulfills this requirement.

Protocol: 3'-End Labeling with AZddGTP using TdT

This protocol describes the addition of a single this compound to an oligonucleotide probe. The key to this reaction is the use of a dideoxyguanosine analog, which terminates the reaction after a single incorporation, and the optimization of reaction conditions for the modified nucleotide.[3] Cobalt is often a more efficient cofactor than magnesium for TdT when using modified nucleotides.[3][13]

Materials:

-

Oligonucleotide probe (100 µM stock in nuclease-free water)

-

This compound-5'-triphosphate (AZddGTP) (1 mM stock)

-

Terminal deoxynucleotidyl Transferase (TdT) and corresponding 5X reaction buffer

-

CoCl₂ (2.5 mM, if not included in an optimized buffer for modified nucleotides)

-

Nuclease-free water

-

Ethanol (100% and 70%)

-

3 M Sodium Acetate, pH 5.2

-

Glycogen (molecular biology grade, 20 mg/mL)

-

Spin columns for oligonucleotide purification

Procedure:

-

Reaction Setup: In a 0.5 mL nuclease-free microcentrifuge tube, combine the following reagents on ice:

| Reagent | Volume (for 50 µL reaction) | Final Concentration |

| 5X TdT Reaction Buffer | 10 µL | 1X |

| CoCl₂ (2.5 mM) | 5 µL | 0.25 mM |

| Oligonucleotide Probe (100 µM) | 1 µL | 2 µM |

| AZddGTP (1 mM) | 2.5 µL | 50 µM |

| Terminal deoxynucleotidyl Transferase | 1-2 µL (20-40 units) | - |

| Nuclease-free Water | Up to 50 µL | - |

| Note: Some commercial TdT buffers are optimized for modified nucleotides and may already contain CoCl₂. Adjust accordingly. |

-

Incubation: Mix the components gently by pipetting. Centrifuge briefly to collect the reaction mixture at the bottom of the tube. Incubate at 37°C for 1-2 hours.

-

Reaction Termination: Stop the reaction by adding 2 µL of 0.5 M EDTA, pH 8.0, and heating to 70°C for 10 minutes.[5]

-

Probe Purification:

-

Add 5 µL of 3 M Sodium Acetate (pH 5.2) and 1 µL of glycogen to the terminated reaction.

-

Add 150 µL of cold 100% ethanol and mix well.

-

Incubate at -20°C for at least 1 hour (or -80°C for 30 minutes) to precipitate the labeled probe.

-

Centrifuge at >12,000 x g for 20 minutes at 4°C.

-

Carefully aspirate the supernatant.

-

Wash the pellet with 500 µL of cold 70% ethanol.

-

Centrifuge at >12,000 x g for 5 minutes at 4°C.

-

Aspirate the supernatant and air dry the pellet for 5-10 minutes. Do not over-dry.

-

Resuspend the purified azide-labeled probe in a suitable volume (e.g., 20 µL) of nuclease-free water.

-

-

Quantification and Storage: Determine the concentration of the probe using a spectrophotometer. Store the labeled probe at -20°C. The azide group is stable for long-term storage.

Part 2: In Situ Hybridization and Detection

This part of the protocol is adapted from standard non-radioactive ISH procedures. All solutions should be prepared with nuclease-free water.

Protocol: Tissue Preparation (Paraffin-Embedded Sections)

-

Deparaffinization and Rehydration:

-

Immerse slides in Xylene: 2 x 5 minutes.

-

Immerse in 100% Ethanol: 2 x 3 minutes.

-

Immerse in 95% Ethanol: 3 minutes.

-

Immerse in 70% Ethanol: 3 minutes.

-

Immerse in DEPC-treated water: 5 minutes.

-

-

Permeabilization:

-

Incubate slides in Proteinase K solution (10-20 µg/mL in PBS) at 37°C for 10-15 minutes. The exact time and concentration must be optimized for the tissue type.

-

Wash in PBS: 2 x 5 minutes.

-

-

Post-fixation:

-

Incubate in 4% Paraformaldehyde (PFA) in PBS for 10 minutes at room temperature.

-

Wash in PBS: 2 x 5 minutes.

-

Protocol: Hybridization

Materials:

-

Hybridization Buffer (e.g., 50% formamide, 5X SSC, 50 µg/mL heparin, 0.1% Tween-20, 1 mg/mL yeast tRNA).

-

Azide-labeled probe.

Procedure:

-

Pre-hybridization: Apply hybridization buffer without probe to the tissue section and incubate in a humidified chamber at the hybridization temperature for 1-2 hours. This blocks non-specific binding sites.

-

Hybridization:

-

Dilute the azide-labeled probe in hybridization buffer to a final concentration of 1-10 ng/µL.

-

Denature the probe solution by heating at 85°C for 5 minutes, then immediately place on ice.

-

Remove the pre-hybridization buffer from the slides.

-

Apply the probe-containing hybridization solution to the tissue section.

-

Cover with a coverslip, avoiding air bubbles.

-

Incubate overnight in a humidified chamber at a calculated hybridization temperature (typically 42-65°C, depending on probe length and GC content).

-

Post-Hybridization Washes

-

Carefully remove coverslips by immersing slides in 2X SSC.

-

Wash in 2X SSC at the hybridization temperature: 2 x 15 minutes.

-

Wash in 0.2X SSC at the hybridization temperature: 2 x 15 minutes.

-

Wash in PBS at room temperature: 5 minutes.

Part 3: Click Chemistry Detection

At this stage, the azide-labeled probe is hybridized to the target mRNA. The azide group is now ready to be "clicked" with a fluorescent alkyne. We present protocols for both copper-catalyzed (CuAAC) and copper-free (SPAAC) methods.

Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Detection

This method is highly efficient but requires copper, which can be cytotoxic in live cells. For fixed tissues, this is less of a concern, but minimizing copper exposure and using a stabilizing ligand is good practice to preserve tissue morphology and reduce background.[9][14]

Materials:

-

Fluorescent Alkyne (e.g., Alexa Fluor 488 Alkyne, Cy3 Alkyne) (1 mM stock in DMSO)

-

Click Reaction Buffer (e.g., 100 mM Tris or phosphate buffer, pH 7.4)

-

Copper (II) Sulfate (CuSO₄) (50 mM stock in water)

-

Sodium Ascorbate (500 mM stock in water, prepare fresh )

-

Copper Ligand (e.g., THPTA) (100 mM stock in water)

Procedure:

-

Prepare Click Reaction Cocktail: Prepare the following cocktail immediately before use. Add components in the order listed to prevent precipitation.

| Component | Volume (for 100 µL) | Final Concentration |

| Click Reaction Buffer | 85 µL | ~85 mM |

| Fluorescent Alkyne (1 mM) | 2 µL | 20 µM |

| Copper (II) Sulfate (50 mM) | 2 µL | 1 mM |

| Copper Ligand (100 mM) | 2 µL | 2 mM |

| Sodium Ascorbate (500 mM) | 4 µL | 20 mM |

| Nuclease-free Water | 5 µL | - |

-

Click Reaction:

-

Remove the wash buffer from the slides.

-

Apply the click reaction cocktail to the tissue section.

-

Incubate for 30-60 minutes at room temperature, protected from light.

-

-

Washing and Mounting:

-

Wash slides in PBS with 0.1% Tween-20: 3 x 10 minutes, protected from light.

-

Briefly rinse with deionized water.

-

Counterstain with DAPI if desired.

-

Mount with an anti-fade mounting medium.

-

-

Imaging: Visualize the signal using a fluorescence microscope with appropriate filter sets.

Protocol: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Detection

SPAAC avoids the use of a copper catalyst, making it a milder alternative.[11][] The reaction relies on the high ring strain of a cyclooctyne derivative (e.g., DBCO, BCN) to drive the cycloaddition.[][15]

Materials:

-

Strained Alkyne Fluorophore (e.g., DBCO-488, BCN-Cy3) (1 mM stock in DMSO)

-

Reaction Buffer (PBS or other physiological buffer, pH 7.4)

Procedure:

-

Prepare Detection Solution: Dilute the strained alkyne fluorophore in PBS to a final concentration of 20-50 µM.

-

Click Reaction:

-

Remove the wash buffer from the slides.

-

Apply the strained alkyne solution to the tissue section.

-

Incubate for 1-2 hours at room temperature or 37°C, protected from light. (Note: SPAAC is generally slower than CuAAC, so a longer incubation may be required).

-

-

Washing and Mounting:

-

Follow the same washing, counterstaining, and mounting steps as described in the CuAAC protocol (Section 3.1, Step 3).

-

-

Imaging: Visualize the signal using a fluorescence microscope.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| No/Weak Signal | Probe Labeling Failure: Inefficient TdT labeling. | Verify TdT activity with a control oligo. Optimize CoCl₂ concentration. Confirm integrity of AZddGTP. |

| Poor Hybridization: Suboptimal probe concentration or hybridization temperature. | Titrate probe concentration (1-10 ng/µL). Optimize hybridization temperature based on probe Tm. | |

| RNA Degradation: RNase contamination. | Use RNase-free reagents and bake glassware. Consider using an RNase inhibitor. | |

| Inefficient Click Reaction: Inactive catalyst (CuAAC) or insufficient incubation time. | For CuAAC, prepare sodium ascorbate fresh. Increase incubation time for both CuAAC and SPAAC. | |

| High Background | Non-specific Probe Binding: Insufficient blocking or overly permissive wash conditions. | Increase stringency of post-hybridization washes (higher temperature, lower salt). Increase blocking time. |

| Non-specific Fluorophore Sticking: Hydrophobic interactions of the dye. | Add 0.1% Tween-20 to post-click reaction wash buffers. Increase number and duration of washes. | |

| Copper-induced Autofluorescence (CuAAC): Residual copper in the tissue. | Ensure thorough washing after the click reaction. Include a brief wash with a mild chelator like EDTA if necessary. |

References

Sources

- 1. Terminal deoxynucleotidyl transferase: Properties and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Modified Nucleotides as Substrates of Terminal Deoxynucleotidyl Transferase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. interchim.fr [interchim.fr]

- 8. Click Chemistry [organic-chemistry.org]

- 9. broadpharm.com [broadpharm.com]

- 10. Click chemistry-based amplification and detection of endogenous RNA and DNA molecules in situ using clampFISH probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 13. scispace.com [scispace.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry - Oreate AI Blog [oreateai.com]

Troubleshooting & Optimization

improving the yield of 3'-Azido-2',3'-dideoxyguanosine chemical synthesis

Welcome to the technical support center for the synthesis of 3'-Azido-2',3'-dideoxyguanosine (AZddG). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common experimental hurdles. My insights are drawn from established literature and practical experience in nucleoside chemistry. Every recommendation is grounded in established chemical principles to ensure the integrity and reproducibility of your work.

I. Overview of the Synthetic Challenge

The synthesis of this compound, a potent antiviral nucleoside analogue, presents several challenges primarily due to the sensitive nature of the guanine base and the stereochemical requirements of the sugar moiety. A successful synthesis hinges on a carefully orchestrated sequence of protection, activation, and substitution reactions. Low yields can often be traced back to suboptimal protecting group strategies, incomplete reactions, or the formation of persistent side products. This guide will dissect a common synthetic pathway, highlighting critical control points and providing solutions to frequently encountered problems.

II. Common Synthetic Pathway & Key Considerations

A prevalent synthetic route commences from guanosine and involves the deoxygenation at the 2' position, followed by the introduction of the azido group at the 3' position with inversion of stereochemistry.

III. Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues that may arise during the synthesis of AZddG, providing potential causes and actionable solutions.

Low Yield in the 2'-Deoxygenation Step

-

Problem: Incomplete conversion of the protected guanosine to its 2'-deoxy counterpart.

-

Potential Cause & Explanation: The Barton-McCombie deoxygenation, a common method, involves the formation of a xanthate intermediate followed by radical-initiated reduction.[1][2] Incomplete xanthate formation or inefficient radical reaction can lead to low yields. The choice of radical initiator and hydrogen donor is critical. Traditional reagents like tributyltin hydride (Bu3SnH) and azobisisobutyronitrile (AIBN) can be hazardous and difficult to remove.

-

Solution:

-

Optimize Xanthate Formation: Ensure anhydrous conditions and use a suitable base (e.g., sodium hydride) to facilitate the reaction between the alcohol and carbon disulfide.

-

Alternative Radical Systems: Consider using more environmentally friendly and less toxic radical systems such as tris(trimethylsilyl)silane (TTMSS) as the hydrogen donor and 1,1'-azobis(cyclohexanecarbonitrile) (ACHN) as the initiator.[3][4] These reagents often provide cleaner reactions and simplify purification.

-

Formation of Unwanted Isomers during Azide Introduction

-

Problem: Isolation of a mixture of diastereomers after the azide displacement step.

-

Potential Cause & Explanation: The introduction of the azide group at the 3'-position should proceed via a classic SN2 reaction, which results in the inversion of stereochemistry. However, if the reaction conditions are not optimal, side reactions such as elimination or the formation of rearranged products can occur. For instance, anchimeric assistance from a neighboring protecting group can lead to the formation of cyclic intermediates, resulting in a mixture of products.

-

Solution:

-

Choice of Leaving Group: A good leaving group at the 3'-position is essential for an efficient SN2 reaction. Mesylates or tosylates are commonly used.

-

Solvent and Temperature Control: Use a polar aprotic solvent like DMF to facilitate the SN2 reaction.[5] Careful control of the reaction temperature is crucial; elevated temperatures may favor elimination side reactions.

-

Mitsunobu Reaction: As an alternative, the Mitsunobu reaction can be employed to directly convert the 3'-hydroxyl group to the azide with inversion of configuration.[6][7] However, this reaction requires careful optimization to avoid the formation of side products.

-

| Parameter | Recommendation for SN2 Displacement | Rationale |

| Leaving Group | Mesylate > Tosylate | Mesylate is generally more reactive, allowing for lower reaction temperatures. |

| Solvent | Anhydrous DMF or DMSO | Polar aprotic solvents solvate the cation of the azide salt, increasing the nucleophilicity of the azide anion. |

| Temperature | 50-80 °C (monitor by TLC) | A balance between a reasonable reaction rate and minimizing elimination side products. |

| Azide Source | Sodium Azide (NaN3) or Lithium Azide (LiN3) | Readily available and effective azide nucleophiles. |

Side Reactions on the Guanine Base

-

Problem: Modification of the guanine base during the synthetic sequence, leading to impurities that are difficult to separate.

-

Potential Cause & Explanation: The guanine base contains several nucleophilic sites, most notably the N7 and O6 positions.[8][9][10] The N7 position is particularly susceptible to alkylation, which can lead to the formation of a positive charge on the imidazole ring, promoting depurination or ring-opening.[9][10] The O6-lactam oxygen can also be alkylated, especially under basic conditions.

-

Solution:

-

Appropriate Base Protection: It is crucial to protect the guanine base. The N2-amino group is often protected with an acyl group (e.g., isobutyryl). The O6-position can be protected with groups like diphenylcarbamoyl or p-nitrophenylethyl.[11] A 2,5-dimethylpyrrole moiety can also serve as a stable protecting group for the amino function.[12][13]

-

Careful pH Control: During workup and purification steps, avoid strongly acidic or basic conditions that could lead to the removal of protecting groups or modification of the guanine base.

-

Difficult Purification of the Final Product

-

Problem: Co-elution of the desired product with closely related impurities during chromatography.

-

Potential Cause & Explanation: The presence of diastereomers, incompletely deprotected intermediates, or products with modified guanine bases can make purification challenging due to their similar polarities.

-

Solution:

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for purifying nucleoside analogs.[14][15] A C18 column with a gradient of acetonitrile in a suitable buffer (e.g., triethylammonium acetate or ammonium acetate) is commonly employed.

-

Optimize Chromatographic Conditions: Systematically vary the gradient slope, flow rate, and buffer composition to achieve optimal separation.

-

Post-Purification Desalting: If a volatile buffer like triethylammonium bicarbonate is used, it can be removed by lyophilization.[14] For non-volatile buffers, a desalting step using a size-exclusion column or ethanol precipitation may be necessary.[16]

-

| HPLC Parameter | Starting Condition | Troubleshooting Tip |

| Column | C18, 5 µm, 250 x 4.6 mm | For closely eluting peaks, consider a column with a different stationary phase or a smaller particle size for higher resolution. |

| Mobile Phase A | 0.1 M Triethylammonium Acetate (TEAA), pH 7.0 | Adjusting the pH can alter the ionization state of the compound and impurities, potentially improving separation. |

| Mobile Phase B | Acetonitrile | A shallower gradient can improve the resolution of closely eluting compounds. |

| Detection | 260 nm | Monitor at the lambda max of the compound for optimal sensitivity. |

IV. Frequently Asked Questions (FAQs)

Q1: My Mitsunobu reaction for the 3'-azidation is giving a low yield and many side products. What can I do?

A1: The Mitsunobu reaction with nucleosides can be challenging.[6][7] Low yields are often due to the formation of byproducts from the reaction of the azodicarboxylate with the nucleophile or the alcohol. Here are some troubleshooting steps:

-

Reagent Purity: Ensure that your triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) are pure.

-

Order of Addition: Slowly add the azodicarboxylate to a cooled solution of the nucleoside, PPh3, and hydrazoic acid (HN3). This helps to minimize the formation of unwanted side products.

-

Nucleophile Acidity: The pKa of the nucleophile is critical. While HN3 is a suitable nucleophile, ensure that the reaction conditions do not favor the deprotonation of other functionalities.

-

Solvent: Use an anhydrous aprotic solvent like THF or dioxane.

Q2: I am observing depurination during my synthesis. How can I prevent this?

A2: Depurination (cleavage of the glycosidic bond) is often acid-catalyzed. The N7 position of guanine can be protonated or alkylated, which makes the glycosidic bond more labile.[9][10]

-

Avoid Strong Acids: Minimize exposure to strong acids, especially during deprotection steps.

-

Guanine Protection: Proper protection of the guanine base, particularly at the N7 position, can reduce its susceptibility to protonation and subsequent depurination. However, direct N7 protection is not always straightforward. A well-chosen O6 protecting group can sometimes electronically disfavor N7 protonation.

-

Buffer Your Reactions: In steps where acidic conditions are unavoidable, consider using a buffered system to maintain a less acidic pH.

Q3: What are the key safety precautions when working with azides?

A3: Organic azides are energetic compounds and can be explosive, especially when heated or subjected to shock.[4][17][18][19][20]

-

Scale: Always work on the smallest possible scale.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and appropriate gloves.

-

Work Area: Work in a well-ventilated fume hood, and consider using a blast shield, especially for reactions involving heating or concentration.

-

Avoid Heavy Metals: Do not use metal spatulas to handle azides, as they can form highly explosive heavy metal azides. Use plastic or ceramic spatulas.

-

Avoid Friction: Do not use ground glass joints for reactions involving azides.

-

Quenching: Be prepared to safely quench any unreacted azide at the end of the reaction.

Q4: How do I confirm the stereochemistry at the 3'-position after the azide displacement?

A4: The stereochemistry can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy.

-

1H NMR: The coupling constants (J-values) between the protons on the sugar ring are diagnostic of their relative stereochemistry. For example, the J-value between H-2' and H-3' and between H-3' and H-4' will be different for the ribo (cis) and xylo (trans) configurations.

-

NOESY/ROESY: 2D NMR experiments like NOESY or ROESY can show through-space correlations between protons, which can help to definitively assign the stereochemistry.

V. Experimental Protocols

This section provides an illustrative protocol based on common literature procedures. Researchers should adapt these methods based on their specific starting materials and available reagents, always prioritizing safety.

Protocol 1: Mesylation of the 3'-Hydroxyl Group

-

To a solution of the 2'-deoxyguanosine derivative (with protected 5'-OH and guanine base) in anhydrous pyridine at 0 °C, add methanesulfonyl chloride (1.5 equivalents) dropwise.

-

Stir the reaction mixture at 0 °C and monitor the progress by TLC.

-

Upon completion, quench the reaction by the slow addition of ice-water.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography.

Protocol 2: Azide Displacement

-

Dissolve the 3'-O-mesyl derivative in anhydrous DMF.

-

Add sodium azide (3-5 equivalents) to the solution.

-

Heat the reaction mixture to 60-80 °C and monitor by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

-